molecular formula C19H19NO5 B2660768 N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide CAS No. 111441-33-9

N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide

Cat. No. B2660768
M. Wt: 341.363
InChI Key: CGGJLGLRWRTHGW-UHFFFAOYSA-N
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Description

“N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide” is a complex organic compound . It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,3-benzodioxole core structure. This core is substituted with a formyl group at the 6-position and a methoxy group at the 7-position. An ethyl chain extends from the 2-position of the benzodioxole ring, ending in a N-methylbenzamide group .

Scientific Research Applications

Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Scientific Field

This research falls under the field of Medicinal Chemistry and Cancer Research .

Application Summary

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of the activity of indoles against various cancer cell lines .

Experimental Procedures

The compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Results

The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Therapeutic Potential of Coumarins

Scientific Field

This research is in the field of Pharmacology and Natural Product Chemistry .

Application Summary

Coumarins, a type of benzopyranone derivative, are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Experimental Procedures

The research involves the extraction of coumarins from natural sources, as well as their chemical synthesis .

Results

Coumarins exhibit antifungal, anti-inflammatory, and antimicrobial activities . Newer coumarin derivatives have been observed with lipopolysaccharide-induced nitric oxide inhibition property, and a new set of coumarins are observed with antiproliferative and anti-leishmanial properties .

Synthesis of Indole Derivatives

Scientific Field

This research is in the field of Organic Chemistry and Drug Discovery .

Application Summary

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Experimental Procedures

The research involves the synthesis of indole derivatives via a Pd-catalyzed C-N cross-coupling .

Results

The study identified several indole derivatives with various biologically vital properties .

Therapeutic Potential of Indole Derivatives

Application Summary

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Experimental Procedures

The research involves the extraction of indoles from natural sources, as well as their chemical synthesis .

Results

Indole derivatives exhibit various pharmacological activities .

Safety And Hazards

While specific safety and hazard data for this compound is not available, general precautions for handling similar organic compounds should be followed. These include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation. The compound should be stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-20(19(22)13-6-4-3-5-7-13)9-8-14-10-16-18(25-12-24-16)17(23-2)15(14)11-21/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGJLGLRWRTHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC2=C(C(=C1C=O)OC)OCO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide

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